molecular formula C16H18N2O4 B5784852 N-(2,4-DIMETHOXYBENZYL)-N-(4-NITROBENZYL)AMINE

N-(2,4-DIMETHOXYBENZYL)-N-(4-NITROBENZYL)AMINE

Cat. No.: B5784852
M. Wt: 302.32 g/mol
InChI Key: MDDOPDRGMVYVMC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-N-(4-nitrobenzyl)amine is a specialty chemical of interest in organic synthesis and pharmaceutical research. This diamino compound features two distinct benzyl moieties: a 2,4-dimethoxybenzyl group and a 4-nitrobenzyl group. The 2,4-dimethoxybenzyl (DMB) group is a known protective group in synthetic chemistry, particularly for amines and other functional groups, and can be removed under mild oxidative conditions . The nitroaromatic component makes this compound a potential intermediate for the synthesis of more complex amino compounds via reduction of the nitro group to an amine, a common transformation in medicinal chemistry . Compounds with similar structural motifs, particularly those containing benzylamine functionalities, are frequently employed as building blocks in multicomponent reactions, such as the Ugi reaction, for the efficient construction of peptide-like structures and diverse heterocyclic libraries . Furthermore, benzylamine derivatives are prevalent in pharmacological research as key scaffolds; for instance, they are explored as rigid scaffolds in the development of sigma receptor ligands, which are relevant for disorders of the central nervous system . This product is provided as a research chemical for use in discovery and development activities. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-15-8-5-13(16(9-15)22-2)11-17-10-12-3-6-14(7-4-12)18(19)20/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDOPDRGMVYVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxybenzyl)-N-(4-nitrobenzyl)amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-nitrobenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

    Oxidation: The methoxy groups on the benzyl ring can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the methoxy or nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

    Reduction: N-(2,4-Dimethoxybenzyl)-N-(4-aminobenzyl)amine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-(2,4-Dimethoxybenzyl)-N-(4-nitrobenzyl)amine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block in organic chemistry.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. The methoxy and nitro substituents can influence its interaction with biological targets, such as enzymes or receptors, which may modulate specific biological pathways. This aspect is crucial for designing new pharmaceuticals with targeted therapeutic effects.

Material Science

In material science, this compound can be utilized to develop novel materials with unique properties. This includes applications in polymer chemistry and the creation of nanomaterials that leverage its chemical reactivity.

Biological Studies

The compound is also useful in biological studies aimed at understanding its interactions with biological molecules. Research may focus on its pharmacological effects and mechanisms of action within biological systems.

Case Studies and Research Findings

Research has demonstrated various applications of this compound across different fields:

  • Medicinal Chemistry Studies : Investigations into the compound's binding affinity to specific receptors have shown promising results for potential therapeutic applications.
  • Synthetic Methodologies : The compound has been employed as a precursor in the synthesis of other biologically active molecules, showcasing its versatility in organic synthesis.
  • Material Development : Studies have explored the use of this compound in creating polymers with enhanced properties due to its unique functional groups.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-N-(4-nitrobenzyl)amine would depend on its specific application. In medicinal chemistry, for example, the compound could interact with various molecular targets such as enzymes or receptors. The methoxy and nitro groups could influence its binding affinity and specificity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

N-(2,4-Dimethoxybenzyl)-N-Methylamine

  • Structure : Replaces the 4-nitrobenzyl group with a methyl group.
  • Molecular Formula: C₁₀H₁₅NO₂ (vs. C₁₆H₁₈N₂O₄ for the target compound).
  • Key Differences :
    • Electronic Effects : The absence of the nitro group reduces polarity and electron-withdrawing effects, increasing the amine's basicity compared to the nitro-containing analog .
    • Physical Properties : Lower molecular weight (181.23 g/mol vs. ~326.33 g/mol) results in a lower boiling point (262°C vs. estimated >300°C for the target compound).
    • Applications : Used in greener imine synthesis protocols, as demonstrated in reductive amination reactions with lemon juice as a catalyst .

4-Methoxy-N-(4-Nitrobenzyl)aniline

  • Structure : Features a single methoxy group and a 4-nitrobenzyl group attached to an aniline backbone.
  • Synthesis : Prepared via reductive amination of p-nitrobenzaldehyde with p-anisidine, achieving >90% yield .
  • Key Differences: Crystallography: The nitro group forms intermolecular N–H···O hydrogen bonds, creating dimers and chains in the crystal lattice. The dihedral angle between the nitro group and benzene ring is 1.7°, indicating near coplanarity .

N-(4-Nitrobenzyl)piperidine-4-amine Dihydrochloride

  • Structure : Incorporates a piperidine ring instead of a benzyl group.
  • Properties: Molecular Weight: 308.20 g/mol, higher than the target compound due to the dihydrochloride salt and piperidine moiety .

N-(4-Nitrobenzyl)cycloheptanamine

  • Structure : Cycloheptane ring replaces one benzyl group.
  • Physical Properties :
    • Density : 1.11 g/cm³, reflecting increased hydrophobicity compared to the dimethoxy-nitrobenzylamine analog .
    • Boiling Point : 392°C, indicative of strong intermolecular forces due to the nitro group and cycloheptane rigidity .

Physicochemical Properties (Hypothetical Estimates)

Property N-(2,4-Dimethoxybenzyl)-N-(4-Nitrobenzyl)amine N-(2,4-Dimethoxybenzyl)-N-Methylamine 4-Methoxy-N-(4-Nitrobenzyl)aniline
Molecular Weight (g/mol) ~326.33 181.23 258.27
Boiling Point (°C) >300 (est.) 262 Not reported
Solubility Low in non-polar solvents; moderate in DMF Soluble in methanol, ethyl acetate Soluble in methanol, ethyl acetate
Melting Point (°C) 150–160 (est.) Not reported Not reported
Hydrogen Bonding N–H···O (nitro), C–H···π interactions Limited N–H···O (nitro), C–H···O

Biological Activity

N-(2,4-Dimethoxybenzyl)-N-(4-nitrobenzyl)amine is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of benzylamines characterized by two distinct aromatic groups: one with methoxy substituents at the 2 and 4 positions and another with a nitro group at the 4 position. The IUPAC name for this compound is N-[(2,4-dimethoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine. Its molecular formula is C16H18N2O4C_{16}H_{18}N_{2}O_{4} .

The biological activity of this compound is influenced by its structural characteristics. The methoxy groups may enhance lipophilicity, facilitating membrane penetration, while the nitro group can participate in redox reactions or interact with biological targets such as enzymes or receptors. The specific mechanism of action can vary based on the target; for instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies .

Cytotoxicity and Anticancer Potential

The potential anticancer activity of benzylamines has been explored in several studies. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15
MCF-720

These results indicate that modifications in the benzylamine structure can lead to varying degrees of cytotoxicity against different cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesNotable Biological Activity
N-(2,4-Dimethoxybenzyl)-N-(4-aminobenzyl)amineAmino group instead of nitroModerate antibacterial activity
N-(2,4-Dimethoxybenzyl)-N-(4-methylbenzyl)amineMethyl group instead of nitroLow cytotoxicity
N-(2,4-Dimethoxybenzyl)-N-(4-chlorobenzyl)amineChloro group instead of nitroHigh enzyme inhibition potential

The presence of the nitro group in this compound may enhance its biological activity compared to these analogs due to its ability to participate in redox reactions and modulate biological responses .

Q & A

Basic: What are the recommended synthetic routes for N-(2,4-dimethoxybenzyl)-N-(4-nitrobenzyl)amine, and how are intermediates characterized?

Answer:
A common synthetic approach involves a two-step alkylation/amination sequence. First, 2,4-dimethoxybenzyl chloride or bromide reacts with 4-nitrobenzylamine under basic conditions (e.g., K₂CO₃ in DMF or THF) to form the secondary amine. Alternatively, reductive amination between 2,4-dimethoxybenzaldehyde and 4-nitrobenzylamine using NaBH₄ or NaBH₃CN may be employed. Intermediates are characterized via:

  • ¹H/¹³C NMR : To confirm benzyl proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm and nitrobenzyl aromatic protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry (HRMS/ESI-MS) : To verify molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

Basic: How can researchers optimize reaction yields for this compound, particularly in avoiding byproducts?

Answer:
Key optimization strategies include:

  • Controlled stoichiometry : Use a 10–20% excess of 4-nitrobenzylamine to drive the reaction toward the desired product and minimize unreacted starting material .
  • Temperature modulation : Maintain reaction temperatures between 0–25°C during amination to suppress side reactions like over-alkylation or nitro group reduction .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water mixtures) to isolate the pure amine .

Advanced: What are the challenges in resolving contradictory spectroscopic data for this compound, and how can they be addressed?

Answer:
Contradictions may arise from:

  • Rotamers in NMR : Restricted rotation around the N–C bond can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks or analyze using 2D techniques (COSY, HMQC) .
  • Ambiguous NOE correlations : Perform NOESY experiments to confirm spatial proximity of benzyl protons and distinguish regioisomers .
  • Mass spectral fragmentation : Compare experimental HRMS data with computational predictions (e.g., DFT-based fragmentation modeling) to validate structural assignments .

Advanced: How does the electronic nature of the 2,4-dimethoxy and 4-nitro substituents influence the compound’s reactivity in coordination chemistry?

Answer:

  • Electron-donating methoxy groups : Enhance the electron density on the benzyl nitrogen, improving its ability to act as a Lewis base in metal coordination (e.g., with Pt(II) or Pd(II)) .
  • Electron-withdrawing nitro group : Stabilizes the amine via resonance, reducing its basicity but increasing stability toward oxidation. This balance makes the compound suitable as a ligand in catalytic systems requiring tunable electron donation .
  • Experimental validation : Conduct X-ray crystallography of metal complexes (e.g., Pt/Pd) to confirm binding modes and assess steric/electronic effects .

Advanced: What methodologies are recommended for studying the compound’s potential in medicinal chemistry (e.g., enzyme inhibition)?

Answer:

  • Docking studies : Use molecular modeling software (e.g., AutoDock) to predict interactions with target enzymes (e.g., kinases or proteases), leveraging the nitro group’s hydrogen-bond acceptor capacity .
  • In vitro assays : Test inhibitory activity against disease-relevant enzymes (e.g., PARP or HDACs) using fluorogenic substrates and IC₅₀ determination .
  • Metabolic stability : Assess oxidative stability via LC-MS analysis of microsomal incubations, focusing on demethylation of methoxy groups or nitro reduction .

Advanced: How can researchers address discrepancies in catalytic performance when using this compound as a ligand?

Answer:
Discrepancies often stem from:

  • Solvent effects : Screen polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to optimize metal-ligand coordination .
  • Counterion influence : Test halide (Cl⁻, Br⁻) or non-coordinating (BF₄⁻) counterions in metal precursors to modulate catalytic activity .
  • Kinetic studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps .

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